N'-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
The compound “N'-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide” is a multifunctional molecule featuring a central ethanediamide (oxamide) core. Its structure includes:
- A 2-fluorophenyl group, introducing electronegativity and steric effects.
- A hydroxyethyl moiety, enabling hydrogen bonding and influencing solubility.
While direct synthetic or spectroscopic data for this compound are unavailable in the provided evidence, its structural analogs (e.g., thiophene-containing amides and aryl derivatives) offer insights into its likely properties and applications. The ethanediamide bridge may enhance stability compared to mono-amide derivatives, as seen in polyimide precursors .
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c19-13-4-1-2-5-14(13)21-17(23)16(22)20-11-18(24,12-7-9-25-10-12)15-6-3-8-26-15/h1-10,24H,11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYYFKGKALYNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of oxamides, characterized by the presence of an oxamide functional group. It features a 2-fluorophenyl group and fused thiophene rings, which contribute to its unique chemical properties.
Chemical Structure
- Molecular Formula : C₁₄H₁₄FNO₂S₂
- Molecular Weight : 305.39 g/mol
Key Functional Groups
- Oxamide : Contributes to the compound's interaction with biological targets.
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Thiophene Rings : Implicated in various biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thiophene have shown activity against various bacterial strains, suggesting that this compound may possess similar properties.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Thiophene Derivative A | 64 | Effective against E. coli |
| Thiophene Derivative B | 128 | Effective against S. aureus |
Antitumor Activity
The compound's structure suggests potential antitumor activity. In vitro studies on related thiophene compounds have demonstrated cytotoxic effects on cancer cell lines, including breast and pancreatic cancer cells. The mechanisms often involve apoptosis induction and disruption of cell cycle progression.
Case Study: Antitumor Effects
In a study examining the effects of thiophene derivatives:
- Cell Lines Tested : MCF-7 (breast cancer), SGC7901 (gastric cancer)
- Results : Significant reduction in cell viability observed at concentrations above 50 µM.
The biological activity of this compound may be attributed to:
- Receptor Binding : Interaction with specific receptors involved in pain modulation or cancer proliferation.
- Enzyme Inhibition : Potential inhibition of enzymes critical for tumor growth or bacterial survival.
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, contributing to its antitumor and antimicrobial effects.
In Vivo Studies
While in vitro studies provide insight into potential efficacy, in vivo studies are crucial for understanding the compound's biological activity in a living organism. Current literature lacks comprehensive in vivo data specifically for this compound; however, related compounds have shown promising results in animal models.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. Understanding absorption, distribution, metabolism, and excretion (ADME) is essential for evaluating its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Synthetic Flexibility: The target compound’s ethanediamide core may require sequential coupling of amines and carboxylic acids, akin to methods for N-(3-cyano-thiophen-2-yl) derivatives . Fluorophenyl incorporation could mirror strategies for 2-nitroaniline-based amides , though fluorine’s electronegativity may necessitate milder conditions.
Structural and Electronic Effects :
- Thiophene Substitution : Dual thiophene rings (2- and 3-positions) likely increase steric bulk compared to single-thiophene analogs (e.g., ). This could reduce solubility but enhance π-π interactions in solid-state packing.
- Fluorophenyl vs. Nitrophenyl : Replacing the nitro group (in ) with fluorine may lower reactivity but improve metabolic stability in biological applications.
Spectroscopic and Crystallographic Trends :
- Thiophene protons in analogs resonate at δ 6.5–7.5 ppm (¹H NMR), while amide carbonyls appear at ~168–170 ppm (¹³C NMR) .
- Crystal structures of nitrophenyl-thiophene carboxamides reveal dihedral angles (8.5–16.1°) between aromatic rings, suggesting similar torsional strain in the target compound.
Functional Group Impact :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide?
- Methodology : Multi-step organic synthesis is typically employed, starting with condensation reactions between fluorophenyl thiourea derivatives and functionalized thiophene precursors. Key steps include:
- Amide coupling : Use carbodiimides (e.g., EDC or DCC) to activate carboxyl groups for nucleophilic attack by amines.
- Heterocycle formation : Thiophene rings are introduced via Hantzsch-type cyclization or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Purification : Column chromatography (silica gel) or recrystallization in ethanol/dichloromethane mixtures ensures high purity.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- NMR : and NMR in deuterated solvents (e.g., DMSO-d) to resolve signals from fluorophenyl, thiophene, and hydroxyethyl groups. Overlapping peaks in the aromatic region may require 2D-COSY or HSQC .
- IR : Confirm the presence of amide (1650–1680 cm) and hydroxyl (3200–3600 cm) functional groups.
- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) to refine crystallographic data .
Q. How can computational methods predict the compound's electronic properties?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potential maps, and HOMO-LUMO gaps. Basis sets like 6-31G(d,p) are suitable for optimizing geometry and simulating IR/NMR spectra .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of thiophene substitution in this compound?
- Methodology :
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiophene sulfur, favoring electrophilic substitution at the 2-position.
- Catalysts : Pd(PPh) in Suzuki-Miyaura couplings improves regioselectivity for cross-coupling with boronic acids .
- Kinetic vs. thermodynamic control : Lower temperatures (<0°C) favor kinetic products (e.g., meta-substitution), while higher temperatures promote thermodynamic stability (para-substitution) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Dose-response normalization : Use Hill equation modeling to standardize IC values across assays.
- Off-target profiling : Employ proteome-wide binding assays (e.g., thermal shift assays) to identify non-specific interactions.
- Statistical validation : Apply ANOVA or machine learning (e.g., random forests) to distinguish assay-specific noise from true activity trends .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound's bioactivity?
- Methodology :
- Substituent variation : Synthesize derivatives with modified fluorophenyl (e.g., chloro, methyl) or thiophene (e.g., sulfonyl, nitro) groups.
- Biological testing : Compare inhibitory potency in enzymatic assays (e.g., kinase inhibition) and correlate with electronic parameters (Hammett constants) .
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., tyrosine kinases) and identify critical hydrogen bonds or π-π interactions .
Q. What experimental and computational approaches validate the mechanism of action for this compound?
- Methodology :
- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry with target proteins.
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns trajectories to assess stability of binding poses.
- Knockdown studies : Use CRISPR/Cas9 to silence putative targets and measure changes in compound efficacy .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodology :
- Functional benchmarking : Compare DFT results from B3LYP vs. M06-2X functionals to identify systematic errors in NMR chemical shift predictions.
- Solvent correction : Apply implicit solvent models (e.g., PCM) to simulations to improve agreement with experimental NMR .
- Experimental validation : Repeat synthesis and characterization to rule out impurities or stereochemical anomalies .
Q. What advanced techniques elucidate the role of the hydroxyethyl group in reactivity?
- Methodology :
- Kinetic isotope effects (KIE) : Replace hydroxyl hydrogen with deuterium to study proton transfer steps in oxidation reactions.
- X-ray absorption spectroscopy (XAS) : Probe hydrogen bonding networks in crystalline forms.
- pH-dependent NMR : Monitor chemical shift changes to determine pKa and tautomeric equilibria .
Tables for Key Parameters
Table 1 : Optimized DFT Parameters for Electronic Structure Analysis
| Functional | Basis Set | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | -5.8 | -1.2 | 4.5 |
| M06-2X | 6-311+G(d) | -6.1 | -1.4 | 4.7 |
| Data derived from gas-phase DFT calculations . |
Table 2 : Common Byproducts in Synthesis and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
